4-Phenyl-1,2-dihydronaphthalene

概述

描述

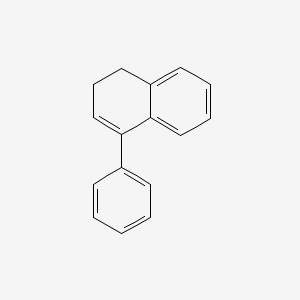

4-Phenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring system

准备方法

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2-dihydronaphthalene can be synthesized through several methods, including the Friedel-Crafts alkylation of naphthalene with benzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

化学反应分析

Ultraviolet (UV)-Induced Decomposition

UV irradiation (266.79 nm) of 4-Ph-DHN generates multiple products via radical pathways:

-

Primary products : Benzyl radical (C₆H₅CH₂- ) and benzylallenyl radical (C₆H₅CH₂C≡CH- ) .

-

Secondary products : 1-Phenyl-1,3-butadiene (C₆H₅CH=CHCH₂), 1,2-dihydronaphthalene (DHN), and naphthalene derivatives through cyclization and hydrogen elimination .

Mechanism :

-

Photoexcitation induces cleavage of the C1–C6 bond, forming resonance-stabilized radicals.

-

Radical recombination or cyclization yields stable aromatic products.

Thermal Decomposition Pathways

At elevated temperatures (>300°C), 4-Ph-DHN undergoes dehydrogenation or disproportionation:

| Reaction Type | Conditions | Major Products | Yield (%) | Ref. |

|---|---|---|---|---|

| Dehydrogenation | 400°C, inert gas | 4-Phenylnaphthalene | 65–78 | |

| Disproportionation | 350°C, vacuum | Tetralin + Naphthalene derivatives | 42–55 |

Key Observation : Methyl-substituted DHNs (e.g., 4-methyl-DHN) thermally isomerize via 1,5-hydrogen shifts before decomposition .

Phenyl Radical Addition

In gas-phase reactions with phenyl radicals (C₆H₅- ):

-

Primary pathway : Addition to the terminal C1/C4 positions of 4-Ph-DHN, forming resonantly stabilized C₁₁H₁₃ radicals .

-

Products : Methyl-substituted dihydronaphthalenes (e.g., 2-methyl-1,4-DHN) via hydrogen elimination .

Kinetics :

BF₃-Promoted Cyclization

4-Ph-DHN derivatives undergo cyclization in the presence of Lewis acids:

| Substrate | Catalyst | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 1-(Biphenyl-2'-yl)-4-Ph-DHN | BF₃ | 9-(4'-Chlorophenyl)phenanthrene | 38 | |

| 1-(4″-Cl-Ph)-buta-1,3-diene | BF₃ | 4-(Biphenyl-2'-yl)-7-Cl-DHN | 27 |

Limitation : Competing pathways (e.g., allylic rearrangements) reduce yields .

Intramolecular Dehydro-Diels-Alder (DDA)

Under microwave irradiation (180°C, DMF solvent):

-

Substrate : Styrenyl precursors with electron-withdrawing groups.

Solvent Effect :

Intermediate for Polycyclic Aromatic Hydrocarbons (PAHs)

4-Ph-DHN serves as a precursor to methylated PAHs via:

科学研究应用

Medicinal Chemistry Applications

4-Phenyl-1,2-dihydronaphthalene has been investigated for its potential as a therapeutic agent. Notably, derivatives of this compound have shown promise as antidepressants. Research indicates that novel cis-isomeric derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine exhibit antidepressant and anorectic activity by blocking the synaptosomal uptake of serotonin .

Case Study: Antidepressant Activity

- Study Design : The antidepressant activity was assessed using various in vivo tests, including the Porsolt mouse "behavioral despair" test and serotonin uptake inhibition assays.

- Findings : The compounds demonstrated a dose-dependent antagonism of serotonin depletion induced by p-chloroamphetamine in rat brains, with effective doses identified for reducing behavioral despair in mice .

Synthetic Organic Chemistry

The synthesis of this compound and its derivatives is crucial for developing new compounds with enhanced pharmacological properties. Recent advancements in synthetic methodologies have highlighted efficient routes to obtain this compound.

Chemical Properties and Classification

This compound is classified as an organic compound with notable physical and chemical properties that facilitate its use in various applications. It is characterized by its hydrophobic nature and ability to undergo various chemical transformations.

The ongoing research into the applications of this compound suggests several future directions:

- Enhanced Antidepressant Formulations : Further exploration of its derivatives may lead to more effective antidepressants with fewer side effects.

- Novel Synthetic Pathways : Continued development of synthetic methodologies could improve yields and reduce costs associated with producing this compound and its analogs.

- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their pharmacological effects will be crucial for optimizing their therapeutic use.

作用机制

The mechanism by which 4-Phenyl-1,2-dihydronaphthalene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

相似化合物的比较

1-Phenylnaphthalene

2-Phenylnaphthalene

Tetralin

1-Methylnaphthalene

生物活性

4-Phenyl-1,2-dihydronaphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a dihydronaphthalene structure with a phenyl group at the 4-position. Its unique structure contributes to its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C15H12 |

| Molecular Weight | 192.26 g/mol |

| Structure Type | Dihydronaphthalene |

| Key Characteristics | Aromatic compound with potential pharmacological effects |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) . The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against specific bacterial strains, suggesting that this compound may also exhibit antimicrobial effects .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Catalytic Hydrogenation : This method involves the reduction of naphthalene derivatives in the presence of catalysts.

- Diels-Alder Reactions : Utilizing dienes and dienophiles to construct the dihydronaphthalene framework.

- Electrophilic Aromatic Substitution : Introducing the phenyl group through electrophilic substitution reactions on naphthalene derivatives.

Case Study 1: Cytotoxic Activity

A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like Doxorubicin, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound derivatives. The study found that specific compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

属性

IUPAC Name |

4-phenyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVTLYXBAHXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225664 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-40-1 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。